molecular formula C12H15N3 B15275760 1-Phenyl-5-propyl-1H-pyrazol-4-amine

1-Phenyl-5-propyl-1H-pyrazol-4-amine

Cat. No.: B15275760
M. Wt: 201.27 g/mol
InChI Key: GKLDCVFCFGGHPA-UHFFFAOYSA-N
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Description

1-Phenyl-5-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a phenyl group at the first position, a propyl group at the fifth position, and an amine group at the fourth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-5-propyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of β-aminoenones with hydrazine derivatives. For instance, the reaction between an alkyne and an oxime in dimethylformamide, followed by the addition of hydrazine, can yield pyrazoles . Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to pyrazoles using bromine or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Phenyl-5-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-Phenyl-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-5-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-phenyl-5-propylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6,13H2,1H3

InChI Key

GKLDCVFCFGGHPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC=C2)N

Origin of Product

United States

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